N'-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide
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Overview
Description
N’~2~-[(E)-1-(1-ISOPROPYL-1H-INDOL-3-YL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is a complex organic compound that features an indole moiety linked to a naphthofuran structure through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(E)-1-(1-ISOPROPYL-1H-INDOL-3-YL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE typically involves a multi-step process. One common approach is the Fischer indolisation followed by N-alkylation. This method is efficient and yields high purity products . The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides under microwave irradiation to accelerate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(E)-1-(1-ISOPROPYL-1H-INDOL-3-YL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and naphthofuran moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’~2~-[(E)-1-(1-ISOPROPYL-1H-INDOL-3-YL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’~2~-[(E)-1-(1-ISOPROPYL-1H-INDOL-3-YL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The naphthofuran structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptamine share the indole moiety and have similar biological activities.
Naphthofuran Derivatives: Compounds such as naphthofuran-2-carboxylic acid have similar structural features and chemical reactivity.
Uniqueness
N’~2~-[(E)-1-(1-ISOPROPYL-1H-INDOL-3-YL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is unique due to its combined indole and naphthofuran structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H21N3O2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[(E)-(1-propan-2-ylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H21N3O2/c1-16(2)28-15-18(20-9-5-6-10-22(20)28)14-26-27-25(29)24-13-21-19-8-4-3-7-17(19)11-12-23(21)30-24/h3-16H,1-2H3,(H,27,29)/b26-14+ |
InChI Key |
NWAQMERUTIZGCT-VULFUBBASA-N |
Isomeric SMILES |
CC(C)N1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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